molecular formula C37H41ClN2O6 B190661 Berbamine dihydrochloride CAS No. 6078-17-7

Berbamine dihydrochloride

Cat. No.: B190661
CAS No.: 6078-17-7
M. Wt: 645.2 g/mol
InChI Key: SFPGJACKHKXGBH-QBYKQQEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of berbamine hydrochloride typically involves the extraction of berbamine from the roots of Berberis species, followed by its conversion to the hydrochloride salt. The extraction process includes the use of solvents such as ethanol or methanol to isolate berbamine, which is then purified through crystallization . The conversion to berbamine hydrochloride is achieved by reacting berbamine with hydrochloric acid under controlled conditions .

Industrial Production Methods: Industrial production of berbamine hydrochloride involves large-scale extraction from plant sources, followed by chemical synthesis to ensure high purity and yield. Techniques such as high-performance thin-layer chromatography (HPTLC) are employed to monitor the quality and consistency of the final product .

Comparison with Similar Compounds

Berbamine hydrochloride is unique among bis-benzylisoquinoline alkaloids due to its potent biological activities and diverse therapeutic applications. Similar compounds include:

  • Liensinine
  • Isoliensinine
  • Tetrandrine
  • Fangchinoline
  • Cepharanthine

These compounds share structural similarities with berbamine hydrochloride but differ in their specific biological activities and therapeutic potentials .

Properties

IUPAC Name

(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O6.ClH/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;/h6-11,18-21,28-29,40H,12-17H2,1-5H3;1H/t28-,29+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPGJACKHKXGBH-QBYKQQEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H41ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6078-17-7, 69475-26-9
Record name 16H-1,24:6,9-Dietheno-11,15-metheno-2H-pyrido[2′,3′:17,18][1,11]dioxacycloeicosino[2,3,4-ij]isoquinolin-12-ol, 3,4,4a,5,16a,17,18,19-octahydro-21,22,26-trimethoxy-4,17-dimethyl-, hydrochloride (1:2), (4aS,16aR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6078-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Berbamine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069475269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Berbamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BERBAMINE MONOHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FAW2F3Q2Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Berbamine dihydrochloride
Reactant of Route 2
Berbamine dihydrochloride
Reactant of Route 3
Berbamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
Berbamine dihydrochloride
Reactant of Route 5
Reactant of Route 5
Berbamine dihydrochloride
Reactant of Route 6
Reactant of Route 6
Berbamine dihydrochloride
Customer
Q & A

Q1: What is the mechanism of action of Berbamine dihydrochloride against SARS-CoV-2?

A1: this compound acts as an autophagy blocker, interfering with the virus's ability to hijack the host cell's autophagy machinery for its replication and spread. [] Specifically, it acts via a BNIP3-dependent autophagy blockade, preventing the virus from entering human intestinal epithelial cells. [] This mechanism is particularly relevant for new variants like Omicron BA.5, which show an increased preference for endocytic entry routes. []

Q2: Beyond its antiviral activity, what other therapeutic potential has this compound demonstrated?

A2: Research indicates this compound can suppress the progression of colorectal cancer. [] Additionally, studies have identified it as a potential anti-adipogenic agent. []

Q3: How effective is this compound against different SARS-CoV-2 variants?

A3: Studies demonstrate that this compound exhibits potent antiviral activity against SARS-CoV-2, including Omicron subvariants BA.2 and BA.5, at nanomolar concentrations. [] This pan-antiviral activity highlights its potential as a broad-spectrum therapeutic option.

Q4: What is the significance of this compound's impact on intestinal barrier function in the context of COVID-19?

A4: SARS-CoV-2 infection can damage the intestinal barrier, leading to complications. This compound, by blocking autophagy, limits this virus-induced damage and helps maintain intestinal barrier function. [] This protective effect is crucial for mitigating the gastrointestinal symptoms and potential long-term consequences of COVID-19.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.